5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid
CAS No.: 1256358-53-8
Cat. No.: VC0110854
Molecular Formula: C13H11BF2O3
Molecular Weight: 264.035
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256358-53-8 |
|---|---|
| Molecular Formula | C13H11BF2O3 |
| Molecular Weight | 264.035 |
| IUPAC Name | [5-fluoro-2-[(3-fluorophenyl)methoxy]phenyl]boronic acid |
| Standard InChI | InChI=1S/C13H11BF2O3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7,17-18H,8H2 |
| Standard InChI Key | LJXTUAJFEOPZEL-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CC(=C1)F)OCC2=CC(=CC=C2)F)(O)O |
Introduction
Physical and Chemical Properties
5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid possesses distinct physical and chemical properties that define its behavior in various chemical environments. Understanding these properties is crucial for researchers working with this compound.
Basic Physical Properties
The compound exists as a solid at room temperature with a molecular weight of 264.035 g/mol. Its molecular formula is C13H11BF2O3, indicating its carbon framework and the presence of two fluorine atoms, a boron atom, and three oxygen atoms .
| Property | Value |
|---|---|
| Molecular Formula | C13H11BF2O3 |
| Molecular Weight | 264.035 g/mol |
| CAS Number | 1256358-53-8 |
| Physical State | Solid |
| IUPAC Name | [5-fluoro-2-[(3-fluorophenyl)methoxy]phenyl]boronic acid |
Chemical Identifiers
For database and literature searches, the compound can be identified using various chemical identifiers :
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C13H11BF2O3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7,17-18H,8H2 |
| Standard InChIKey | LJXTUAJFEOPZEL-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CC(=C1)F)OCC2=CC(=CC=C2)F)(O)O |
| PubChem Compound ID | 43327941 |
Chemical Reactivity
The boronic acid group in this compound is particularly important for its reactivity. Boronic acids generally display mild Lewis acidity due to the electron-deficient boron center, allowing them to participate in various transformations. The presence of fluorine substituents on both aromatic rings contributes to the electronic properties of the molecule, potentially affecting its reactivity in organic transformations.
Applications in Organic Synthesis
5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid serves as a versatile building block in organic synthesis, with applications spanning multiple domains of chemical research.
Cross-Coupling Reactions
The most significant application of this boronic acid is in Suzuki-Miyaura cross-coupling reactions. These palladium-catalyzed transformations enable the formation of carbon-carbon bonds between the boronic acid and various organic halides or pseudohalides. The reaction proceeds under relatively mild conditions, tolerates a broad range of functional groups, and has become one of the most widely used methods for constructing complex molecular frameworks.
Building Block for Complex Molecules
The compound functions as an advanced building block for synthesizing more complex molecules. Its unique substitution pattern, featuring the strategic placement of fluorine atoms and the ether linkage, makes it valuable for constructing molecules with specific three-dimensional arrangements and electronic properties .
Pharmaceutical and Materials Science Applications
The utilization of 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid extends beyond basic organic synthesis into applied fields such as pharmaceutical research and materials science.
Materials Science Applications
In materials science, fluorinated boronic acids can contribute to the development of functional materials with unique properties. These materials may include sensors, electronic components, or advanced polymers with specific physical or chemical characteristics. The fluorine substituents can influence properties such as solubility, thermal stability, and electronic behavior of the resulting materials.
| Supplier | Package Size | Price | Purity |
|---|---|---|---|
| A2B Chem | 1g | $203.00 ($142.00 discounted) | In stock |
| A2B Chem | 5g | $573.00 ($402.00 discounted) | In stock |
| Key Organics | Standard packaging | Not specified | >97% |
Quality and Specifications
Commercial samples of 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid typically meet high purity standards, with most suppliers offering material of at least 97% purity . This level of purity is generally sufficient for most research applications, including organic synthesis and pharmaceutical research.
Structural Characteristics
The molecular structure of 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid features several key elements that define its chemical behavior and applications.
Key Structural Features
The compound consists of two aromatic rings connected by a methoxy linkage. The first aromatic ring bears the boronic acid group and a fluorine atom at the 5-position, while the second ring features a fluorine atom at the 3-position .
Key structural elements include:
-
A phenylboronic acid core (B(OH)2 group attached to an aromatic ring)
-
A fluorine substituent at the 5-position of the boronic acid-bearing ring
-
An ether linkage (OCH2) connecting the two aromatic systems
-
A second fluorine atom at the meta position (3-position) of the second aromatic ring
This arrangement of atoms creates a molecule with specific reactivity patterns and physical properties that make it valuable for synthetic applications.
Structural Comparisons
While the search results don't provide direct structural comparisons, we can note that 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid differs from other fluorinated phenylboronic acids such as 5-fluoro-2-(trifluoromethyl)phenylboronic acid (CAS: 24901780) in its substitution pattern and the presence of the second aromatic ring . These structural differences likely influence the reactivity and application profiles of these compounds.
Related Boronic Acid Compounds
A comparison with related boronic acid compounds provides context for understanding the specific properties and applications of 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid.
Other Fluorinated Boronic Acids
The search results mention several related fluorinated boronic acids, including:
-
5-Trifluoromethyl-2-formyl phenylboronic acid, which has been studied for its acidity and potential antimicrobial activity
-
5-Fluoro-2-(trifluoromethyl)phenylboronic acid, which features a trifluoromethyl group instead of the (3-fluorophenyl)methoxy substituent
-
5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid, which contains both bromine and fluorine substituents
These compounds share the phenylboronic acid core structure but differ in their substitution patterns, potentially leading to varied chemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume